Cas no 2216-90-2 (ethyl ()-bromophenylacetate)
ethyl ()-bromophenylacetate structure
Product Name:ethyl ()-bromophenylacetate
CAS-Nr.:2216-90-2
MF:C10H11BrO2
MW:243.097142457962
CID:1407300
PubChem ID:97780
Update Time:2025-04-20
ethyl ()-bromophenylacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl (1)-bromophenylacetate
- ethyl ()-bromophenylacetate
- EINECS 220-735-2
- ETHYL (+/-)-.ALPHA.-BROMOBENZENEACETATE
- NS00028559
- Benzeneacetic acid, alpha-bromo-, ethyl ester
- NSC38807
- Bromophenylacetic acid ethyl ester
- ethyl bromo-phenylacetate
- NSC 38807
- alpha-bromobenzeneacetic acid ethyl ester
- Benzeneacetic acid, .alpha.-bromo-, ethyl ester
- ethyl a-bromophenylacetate
- DTXCID6021951
- ethyl 2-bromo-2-phenylacetate
- MFCD00013536
- bromo-phenyl-acetic acid ethyl ester
- ethyl-alpha-bromophenylacetate
- Ethyl alpha-bromophenylacetate, 97%
- F52714
- AS-48708
- Q27236983
- ETHYL 2-BROMO-2-PHENYL-ACETATE
- ETHYL BROMOPHENYLACETATE, (+/-)-
- Acetic acid, bromophenyl-, ethyl ester
- NS00083329
- DL-.ALPHA.-BROMOPHENYLACETIC ACID ETHYL ESTER
- DTXSID8041951
- Ethyl alpha-bromophenylacetate
- Tox21_301444
- A18578
- ETHYL (+/-)-.ALPHA.-BROMOPHENYLACETATE
- Ethyl alpha -bromophenylacetate
- EINECS 218-701-7
- CHEMBL3187649
- Ethyl alpha-bromobenzeneacetate
- Ethyl bromo(phenyl)acetate #
- DB-047465
- 2882-19-1
- 2216-90-2
- Ethyl .alpha.-bromophenylacetate
- Ethyl-.alpha.-bromophenyl acetate
- DB-370507
- AKOS005068226
- EN300-160259
- W-107027
- 0N3C9JY41X
- UNII-0N3C9JY41X
- CAS-2882-19-1
- NCGC00255882-01
- SCHEMBL280401
- Ethyl-alpha-bromophenyl acetate
- NSC-38807
- Ethyl bromo(phenyl)acetate
- Ethyl bromophenylacetate
- Benzeneacetic acid,a-bromo-,ethyl ester
-
- Inchi: 1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- InChI-Schlüssel: BKTKLDMYHTUESO-UHFFFAOYSA-N
- Lächelt: BrC(C(=O)OCC)C1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 241.99424g/mol
- Monoisotopenmasse: 241.99424g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 4
- Komplexität: 164
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 26.3Ų
ethyl ()-bromophenylacetate Verwandte Literatur
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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